molecular formula C13H21N3O3S B7353978 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide

カタログ番号 B7353978
分子量: 299.39 g/mol
InChIキー: WRWIPXPNYMGKID-OLZOCXBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide, also known as EPZ-5676, is a small molecule inhibitor that targets the DOT1L protein. DOT1L is a histone methyltransferase that plays a critical role in the development of acute leukemia, making it a promising target for cancer therapy.

作用機序

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide targets the DOT1L protein, which is responsible for adding a methyl group to histone H3 at lysine 79 (H3K79). This modification is important for maintaining the integrity of the genome and regulating gene expression. In leukemia cells, DOT1L is overexpressed, leading to aberrant H3K79 methylation and dysregulated gene expression. This compound inhibits the activity of DOT1L, leading to a decrease in H3K79 methylation and a restoration of normal gene expression.
Biochemical and Physiological Effects
This compound has been shown to have selective activity against DOT1L, with little to no effect on other histone methyltransferases. In preclinical studies, this compound has been shown to induce apoptosis and differentiation of leukemia cells. This compound has also been shown to sensitize leukemia cells to chemotherapy. In clinical trials, this compound has been well-tolerated, with no significant adverse events reported.

実験室実験の利点と制限

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for DOT1L, making it a useful tool for studying the role of DOT1L in leukemia and other diseases. However, this compound has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.

将来の方向性

For research on N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide include:
1. Further preclinical studies to understand the mechanism of action and potential side effects of this compound.
2. Clinical trials to evaluate the safety and efficacy of this compound in combination with other cancer therapies.
3. Development of more potent and selective DOT1L inhibitors.
4. Studies to identify biomarkers that can predict response to this compound.
5. Investigation of the role of DOT1L in other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion
This compound is a promising small molecule inhibitor that targets the DOT1L protein for the treatment of acute leukemia. Its selective activity against DOT1L and ability to sensitize leukemia cells to chemotherapy make it a valuable tool for cancer research. Further research is needed to fully understand its potential as a cancer therapy and its role in other diseases.

合成法

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide is a synthetic compound that was first reported by Epizyme Inc. in 2011. The synthesis method involves the use of a series of chemical reactions to produce the final product. The starting material is 1-ethylpyrazole-4-carboxylic acid, which is converted to the corresponding acid chloride. The acid chloride is then reacted with (2S,3R)-2-(hydroxymethyl)oxirane to form the oxan-3-yl derivative. The final step involves the reaction of the oxan-3-yl derivative with cyclopropanesulfonamide to produce this compound.

科学的研究の応用

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide has been extensively studied for its potential use in the treatment of acute leukemia. In preclinical studies, this compound has been shown to inhibit the growth of leukemia cells and induce cell death. In a phase I clinical trial, this compound was well-tolerated and showed promising results in patients with relapsed or refractory acute leukemia. Currently, this compound is being evaluated in a phase II clinical trial in combination with chemotherapy for the treatment of acute leukemia.

特性

IUPAC Name

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-2-16-9-10(8-14-16)13-12(4-3-7-19-13)15-20(17,18)11-5-6-11/h8-9,11-13,15H,2-7H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWIPXPNYMGKID-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。